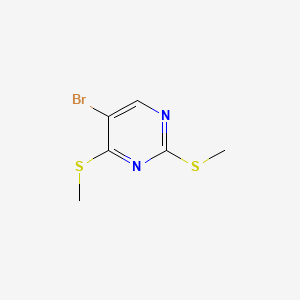

5-Bromo-2,4-bis(methylthio)pyrimidine

Beschreibung

The exact mass of the compound Pyrimidine, 5-bromo-2,4-bis(methylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPGGEJUFJYLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286664 | |

| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-81-4 | |

| Record name | Pyrimidine,4-bis(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2,4-bis(methylthio)pyrimidine: A Technical Guide for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,4-bis(methylthio)pyrimidine. While publicly available quantitative data for this specific compound is limited, this document compiles the existing information and offers expert-derived postulations based on related chemical structures.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 60186-81-4 | Chemical Abstracts Service |

| Molecular Formula | C₆H₇BrN₂S₂ | N/A |

| Molecular Weight | 251.17 g/mol | N/A |

| Appearance | White to off-white solid (Postulated) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF (Postulated) | N/A |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a dihalogenated pyrimidine precursor.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound, based on established methods for similar compounds. Researchers should optimize these conditions for their specific laboratory settings.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium thiomethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF, add sodium thiomethoxide (2.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential applications, particularly in drug discovery and agrochemicals.

Logical Relationship of Functional Groups to Applications

Figure 2: Functional group contributions to potential applications.

The pyrimidine core is a common scaffold in many biologically active compounds. The bromine atom at the 5-position is a versatile handle for introducing further complexity through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening. The methylthio groups can be oxidized to the corresponding sulfoxides or sulfones, which can modulate the compound's electronic properties and biological activity. These features make this compound a potentially valuable building block for the development of novel pharmaceuticals and agrochemicals, such as herbicides and fungicides.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers who synthesize this compound are encouraged to perform full characterization and publish their findings to contribute to the collective chemical knowledge.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently lacking, its synthesis is feasible through established chemical transformations. This guide provides a foundational understanding of this compound and a framework for its further investigation and utilization in research and development.

An In-depth Technical Guide to 5-Bromo-2,4-bis(methylthio)pyrimidine (CAS Number: 60186-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-bis(methylthio)pyrimidine is a halogenated and thio-substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of a bromine atom and two methylthio groups on the pyrimidine ring of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the methylthio groups can be oxidized to sulfoxides or sulfones, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, synthesis, and potential applications. It is important to note that while a synthetic protocol for this specific compound is available, detailed experimental data on its physicochemical properties and biological activities are limited. Therefore, data from closely related compounds are also presented for comparative purposes.

Chemical and Physical Properties

| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |

| CAS Number | 60186-81-4 | 14001-67-3 | 50593-92-5 |

| Molecular Formula | C₆H₇BrN₂S₂ | C₅H₅BrN₂S | C₆H₅BrN₂O₂S |

| Molecular Weight | 251.17 g/mol | 205.08 g/mol [1] | 249.09 g/mol |

| Appearance | Not specified | Solid | Beige Solid[2] |

| Melting Point | Not specified | 63-68 °C[1] | 156-157 °C[2] |

| Boiling Point | Not specified | Not available | Not available |

| Solubility | Not specified | Not available | Likely mobile in the environment due to its water solubility.[2] |

| SMILES | CSc1c(Br)cnc(SC)n1 | CSc1ncc(Br)cn1[1] | CSc1ncc(Br)c(n1)C(=O)O |

| InChI | InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | 1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3[1] | InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium thiomethoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium thiomethoxide

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

In a 5 L reaction flask, add 300 g (1.31 mol) of 5-bromo-2,4-dichloropyrimidine and 2 L of tetrahydrofuran.

-

Cool the mixture to 0 °C.

-

Slowly add 184.55 g (2.63 mol) of sodium thiomethoxide to the cooled mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

After 12 hours, quench the reaction with water.

-

Separate the organic layer and evaporate the ethyl acetate.

-

The resulting solid is this compound.

Yield: 280 g (75%).

Purification

The crude product from the synthesis is a solid. While the provided protocol does not specify a purification method for the final product, related compounds are often purified by recrystallization or column chromatography. For a similar compound, 5-bromo-2-(methylthio)pyrimidine, purification was achieved by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate/hexane as the eluent.[3]

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification, making it a potentially valuable building block in medicinal and agricultural chemistry.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

-

Cross-Coupling Reactions: The C-Br bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Oxidation of Thioether Groups: The methylthio groups can be oxidized to the corresponding sulfoxides and sulfones, which can alter the electronic properties and biological activity of the molecule.

Given the broad spectrum of biological activities exhibited by pyrimidine derivatives, this compound could serve as a key intermediate in the synthesis of compounds with potential:

-

Anticancer Activity: Pyrimidine analogs are known to act as anticancer agents through various mechanisms, including the inhibition of kinases and interference with DNA synthesis.

-

Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents.

-

Agrochemical Applications: Pyrimidine derivatives are utilized as herbicides and fungicides.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The toxicological properties of this compound have not been fully investigated.[2]

However, the general class of pyrimidine derivatives is known to possess a wide range of biological activities. For instance, various substituted pyrimidines have been explored as potential anticancer, antimicrobial, and antiviral agents. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring.

For researchers interested in the potential biological applications of this compound, it would be necessary to conduct in vitro and in vivo studies to evaluate its efficacy and mechanism of action.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 60186-81-4) were found in the reviewed literature. For reference, 1H NMR and mass spectrometry data for the related compound 5-bromo-2-(methylthio)pyrimidine (CAS 14001-67-3) are available.[3] Similarly, 1H NMR data for 5-bromo-2-chloro-4-(methylthio)pyrimidine (CAS 59549-51-8) has been reported as δ 8.31 (s, 1H), 2.59 (s, 3H) in CDCl3.[4]

Experimental Workflows and Signaling Pathways

As there is no available information on the biological activity or mechanism of action of this compound, no signaling pathways or experimental workflows can be depicted at this time. The synthesis of the compound follows a straightforward chemical reaction pathway.

Synthetic Workflow

The synthesis of this compound can be represented by the following workflow:

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily synthesizable halogenated pyrimidine derivative with significant potential as a chemical intermediate. Its structural features, including a reactive bromine atom and two modifiable methylthio groups, make it an attractive starting material for the synthesis of a diverse range of more complex molecules. While there is a clear synthetic route to this compound, a comprehensive characterization of its physicochemical properties and a thorough investigation of its biological activities are still lacking. Future research in these areas will be crucial to fully unlock the potential of this compound in drug discovery and other applications. Researchers and drug development professionals are encouraged to utilize the synthetic protocol provided and to undertake further studies to elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-bis(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 5-Bromo-2,4-bis(methylthio)pyrimidine and its key precursor, 5-Bromo-2,4-dichloropyrimidine. Due to a notable lack of published experimental data for this compound, this guide focuses on the detailed synthesis and established spectroscopic data of its starting material, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Properties

The precursor, 5-Bromo-2,4-dichloropyrimidine, is a well-characterized compound with the chemical formula C₄HBrCl₂N₂.[1] It serves as a critical building block in the synthesis of various pyrimidine derivatives.[2][3][4][5]

Table 1: Physicochemical Properties of 5-Bromo-2,4-dichloropyrimidine

| Property | Value | Reference |

| CAS Number | 36082-50-5 | [2] |

| Molecular Formula | C₄HBrCl₂N₂ | [1] |

| Molecular Weight | 227.87 g/mol | [1] |

| Melting Point | 29-30 °C | [2] |

| Boiling Point | 128 °C at 15 mmHg | [2] |

| Density | 1.781 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.603 | |

| Appearance | White solid or colorless liquid | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound proceeds via a nucleophilic substitution reaction from 5-Bromo-2,4-dichloropyrimidine and sodium thiomethoxide.

Synthesis of the Precursor: 5-Bromo-2,4-dichloropyrimidine

A common method for the synthesis of 5-Bromo-2,4-dichloropyrimidine involves the halogenation of 5-bromouracil.[1]

Experimental Protocol:

-

To a reaction flask containing 5-bromouracil (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 4 equivalents).[6]

-

The mixture is heated at reflux for an extended period (e.g., 4 days), during which the evolution of HCl gas is observed, and the solution becomes homogeneous.[6]

-

After the reaction is complete, the excess POCl₃ is removed by distillation at atmospheric pressure.[6]

-

The crude product is then purified by distillation under reduced pressure to yield 5-Bromo-2,4-dichloropyrimidine.[6]

An alternative method utilizes phosphorus pentachloride (PCl₅) in a solvent such as 1,1,2-trichloroethane.[1]

Experimental Protocol using PCl₅:

-

In a reaction flask, combine 5-bromouracil (1 equivalent) and phosphorus pentachloride (approx. 2.8 equivalents).[1]

-

Add 1,1,2-trichloroethane as a solvent and heat the mixture to reflux.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

After cooling to room temperature, the reaction mixture is carefully poured into ice water with stirring.[1]

-

The aqueous layer is extracted with dichloromethane (DCM).[1]

-

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]

-

The crude product can be further purified by silica gel column chromatography.[1]

Synthesis of this compound

While a detailed experimental protocol is not available in the reviewed literature, the synthesis is reported to proceed by reacting 5-Bromo-2,4-dichloropyrimidine with sodium thiomethoxide.

Proposed Experimental Workflow:

Caption: Synthetic pathway for this compound.

Handling of Sodium Thiomethoxide: Sodium thiomethoxide is a toxic and flammable solid that is sensitive to air and moisture.[7] It should be handled under an inert atmosphere, and appropriate personal protective equipment must be worn.[8][9][10] In case of fire, use alcohol-resistant foam, carbon dioxide, or water fog.[8]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the scientific literature. However, the spectroscopic data for the precursor, 5-Bromo-2,4-dichloropyrimidine, is well-documented.

Table 2: Spectroscopic Data for 5-Bromo-2,4-dichloropyrimidine

| Technique | Data | Source |

| ¹H NMR | A single proton signal is expected for the hydrogen at the 6-position of the pyrimidine ring. | [11][12] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring are expected. | [11][13] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 228, with other significant peaks at m/z 226 and 230, consistent with the isotopic pattern of one bromine and two chlorine atoms. | [11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the pyrimidine ring and C-Cl/C-Br bonds are observed. | [11] |

Potential Applications and Biological Activity

While there is no specific information on the biological activity of this compound, pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities. They are key components in a variety of pharmaceuticals and agrochemicals.[3] The precursor, 5-Bromo-2,4-dichloropyrimidine, is utilized in the synthesis of compounds with potential applications as anticancer agents and for other therapeutic uses.[5][14]

Conclusion

This compound is a derivative of pyrimidine with potential for further chemical modifications. This guide provides a thorough account of the synthesis and characterization of its essential precursor, 5-Bromo-2,4-dichloropyrimidine. The provided experimental protocols and spectroscopic data for the precursor offer a solid foundation for researchers. It is important to note the current lack of published experimental data for the final product, this compound, which highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

References

- 1. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2,4-dichloropyrimidine(36082-50-5) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | FB10261 [biosynth.com]

In-Depth Technical Guide: Spectral Analysis of 5-Bromo-2,4-bis(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 5-Bromo-2,4-bis(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral characteristics based on its chemical structure and provides a comprehensive experimental framework for its synthesis and spectral analysis.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of its chlorinated precursor.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved starting from 5-Bromo-2,4-dichloropyrimidine.

-

Reaction: 5-Bromo-2,4-dichloropyrimidine is reacted with sodium thiomethoxide (NaSMe).

-

Stoichiometry: A slight excess of sodium thiomethoxide is typically used to ensure complete substitution of both chlorine atoms.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is suitable for this reaction.

-

Temperature: The reaction is typically carried out at room temperature and may be gently heated to ensure completion.

-

Work-up: Following the reaction, the mixture is quenched with water and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Spectral Data (Hypothetical)

While specific experimental data is not publicly available, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on its structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.4 - 8.6 | Singlet | 1H | H-6 (pyrimidine) |

| ~ 2.6 - 2.7 | Singlet | 3H | S-CH₃ (at C-2) |

| ~ 2.5 - 2.6 | Singlet | 3H | S-CH₃ (at C-4) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | C-2 (pyrimidine) |

| ~ 165 - 170 | C-4 (pyrimidine) |

| ~ 160 - 165 | C-6 (pyrimidine) |

| ~ 110 - 115 | C-5 (pyrimidine) |

| ~ 14 - 16 | S-CH₃ (at C-2) |

| ~ 13 - 15 | S-CH₃ (at C-4) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak (containing ⁷⁹Br) |

| [M+2]+ | Isotopic peak for ⁸¹Br (approx. 1:1 ratio with [M]+) |

| Fragments | Peaks corresponding to the loss of CH₃, SCH₃, and Br radicals. |

Experimental Protocols for Spectral Analysis

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using standard parameters, including proton decoupling.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra.

Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analyzer: Employ a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Caption: Workflow for NMR and MS spectral analysis.

Conclusion

This guide provides a foundational understanding of the synthesis and expected spectral characteristics of this compound. While experimental data is currently scarce in the public domain, the provided protocols and predicted data serve as a valuable resource for researchers working with this and similar pyrimidine derivatives. The structural insights gained from NMR and MS analyses are crucial for confirming the identity and purity of the synthesized compound, which is a critical step in the drug discovery and development pipeline.

Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine from 5-bromouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing 5-Bromo-2,4-bis(methylthio)pyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 5-bromouracil. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from 5-bromouracil is a two-step process. The initial step involves the conversion of the uracil ring to a more reactive dichloropyrimidine intermediate. The subsequent step introduces the methylthio groups through nucleophilic substitution.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine

This crucial intermediate can be synthesized from 5-bromouracil using two primary methods. Researchers can select the most suitable method based on available reagents and equipment.

Method A: Using Phosphorus Pentachloride (PCl₅)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 5-bromouracil | 190.98 | 6.0 g | 31.4 mmol |

| Phosphorus Pentachloride (PCl₅) | 208.24 | 16.4 g | 78.7 mmol |

| 1,1,2-Trichloroethane | 133.40 | 50 mL | - |

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (6.0 g, 31.4 mmol) in 1,1,2-trichloroethane (50 mL).

-

Carefully add phosphorus pentachloride (16.4 g, 78.7 mmol) to the suspension.

-

Heat the reaction mixture to reflux. The suspension will gradually dissolve to form a clear, pale-yellow solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into ice-water with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,4-dichloropyrimidine as a colorless oil.

Method B: Using Phosphorus Oxychloride (POCl₃)

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| 5-bromouracil | 190.98 | 30 g | 157.1 mmol |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 130 mL | - |

Protocol:

-

In a flask protected from atmospheric moisture, add 5-bromouracil (30 g, 157.1 mmol) to phosphorus oxychloride (130 mL).

-

Heat the mixture to reflux for 4 days. During this time, the evolution of HCl gas will be observed, and the solution will become homogeneous.[1]

-

After the reaction is complete, remove the excess POCl₃ by distillation at atmospheric pressure.

-

Further distill the residue under reduced pressure to obtain 5-bromo-2,4-dichloropyrimidine.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloro groups with methylthio groups.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 5-bromo-2,4-dichloropyrimidine | 227.87 | (Calculated from Step 1) | - |

| Sodium Thiomethoxide (NaSMe) | 70.09 | At least 2.2 equivalents | - |

| Dimethylformamide (DMF) | 73.09 | Sufficient to dissolve reactants | - |

Protocol:

-

Dissolve 5-bromo-2,4-dichloropyrimidine in dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add at least 2.2 equivalents of sodium thiomethoxide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1A | 5-bromouracil | 5-bromo-2,4-dichloropyrimidine | PCl₅ | 1,1,2-Trichloroethane | - | Reflux | High |

| 1B | 5-bromouracil | 5-bromo-2,4-dichloropyrimidine | POCl₃ | - | 4 days | Reflux | 82%[1] |

| 2 | 5-bromo-2,4-dichloropyrimidine | This compound | Sodium Thiomethoxide | DMF | Several hours | 0°C to RT | - |

Note: The yield for Step 2 is dependent on the specific reaction conditions and purification efficiency.

Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from 5-bromouracil. By following the outlined protocols and considering the quantitative data, researchers and drug development professionals can efficiently produce this key synthetic intermediate for their research and development endeavors. The provided visualizations offer a clear and concise understanding of the synthetic pathway and logical flow of the process.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyrimidine and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, integral to the structure of nucleic acids and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are essential components of DNA and RNA (cytosine, thymine, and uracil) and are found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This document details their structural characteristics, reactivity, and the experimental methodologies used for their characterization, making it an essential resource for professionals in chemical and pharmaceutical research.

Physical Properties of Pyrimidine

Pyrimidine is a colorless, crystalline solid at room temperature with a distinct aromatic odor.[4][5] It is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the ring.[1] The physical properties of the parent pyrimidine molecule are summarized below. Derivatives often exhibit significant variations in these properties based on the nature and position of their substituents.

Quantitative Data

The fundamental physical constants for pyrimidine are presented in the table below. These values are critical for experimental design, particularly in purification and formulation processes.

| Property | Value | References |

| Molecular Formula | C₄H₄N₂ | [5][6] |

| Molar Mass | 80.088 g/mol | [4][6] |

| Appearance | Colorless crystalline solid | [4][5] |

| Melting Point | 20 to 22 °C (68 to 72 °F) | [4][6] |

| Boiling Point | 123 to 124 °C (253 to 255 °F) | [4][6] |

| Density | 1.016 g/cm³ | [6] |

| Solubility in Water | Miscible; ~41 g/L at 20°C | [5][6] |

| Solubility in Organic Solvents | Soluble in alcohols, ether, and aromatic hydrocarbons | [5] |

| Acidity (pKa of conjugate acid) | 1.10 - 1.23 | [6] |

Factors Influencing Physical Properties:

-

Substituent Effects: The addition of functional groups dramatically alters properties. For instance, the nucleobases (uracil, thymine, cytosine) are solids with much higher melting points due to intermolecular hydrogen bonding.

-

Temperature: The solubility of pyrimidine derivatives in solvents like methanol generally increases with temperature.[5][7]

-

pH: The ionization state, and therefore solubility, can be significantly influenced by the pH of the solution.[5]

Chemical Properties and Reactivity

The chemical behavior of the pyrimidine ring is dictated by the presence of two electronegative nitrogen atoms. This makes the ring system π-deficient, which has profound implications for its reactivity.[4][6]

Electronic Nature and Basicity

The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making positions 2, 4, and 6 particularly electron-deficient.[4][6] Position 5 is less electron-deficient.[6] This electronic arrangement leads to the following characteristics:

-

Weak Basicity: Compared to pyridine (pKa of conjugate acid ≈ 5.30), pyrimidine is a much weaker base (pKa ≈ 1.23).[6] The second nitrogen atom deactivates the ring towards protonation.[6]

-

Electrophilic Aromatic Substitution: This is difficult due to the π-deficient nature of the ring. When it does occur, it is most favorable at the 5-position. Reactions like nitration and halogenation can be achieved, typically on substituted pyrimidine rings.[6]

-

Nucleophilic Aromatic Substitution: The electron-deficient character of the ring facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. This is a common strategy for functionalizing the pyrimidine scaffold.[6]

Common Reactions of Pyrimidine Derivatives

-

N-Alkylation and N-Acylation: These reactions typically occur at one of the ring nitrogen atoms. For example, acylation of the ring nitrogen with an acyl chloride leads to the formation of a pyridinium salt.[4]

-

Cyclization Reactions: Pyrimidine derivatives are often synthesized via condensation reactions. A common method involves the reaction between a compound with an amidine structure (like urea or thiourea) and a three-carbon compound such as a β-ketoacid.[2][8]

Synthesis and Characterization Workflows

The synthesis and verification of pyrimidine derivatives follow a structured workflow, from initial reaction to final structural confirmation.

General Synthesis Workflow

The synthesis of pyrimidines often involves a cyclocondensation reaction. The logical flow from starting materials to a functionalized derivative is depicted below.

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Experimental Protocols for Characterization

Confirming the structure of newly synthesized pyrimidine derivatives requires a combination of spectroscopic and analytical techniques.

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: A sample of the purified pyrimidine derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H NMR and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: Aromatic protons on the pyrimidine ring typically appear in the δ 6.5-9.5 ppm region. Protons of N-H groups in derivatives like uracil can be found at δ 12-13 ppm.[9]

-

¹³C NMR: Carbonyl carbons (C=O) resonate around δ 160 ppm, while thiocarbonyl carbons (C=S) are found near δ 175 ppm.[9] The chemical shifts provide definitive evidence of the ring structure and the position of substituents.

-

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Methodology: A small amount of the sample is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data.

-

Data Interpretation: The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of the synthesized compound.[10] The elemental composition can be calculated from the exact mass, confirming the molecular formula.

-

Purpose: To determine the precise three-dimensional atomic structure of a compound in its solid state.

-

Methodology: This technique requires the growth of a suitable single crystal of the pyrimidine derivative. The crystal is mounted in an X-ray diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected.

-

Data Interpretation: The diffraction data is used to calculate the electron density map of the molecule, revealing the exact positions of all atoms, bond lengths, and bond angles.[4][11] This method is invaluable for unambiguously confirming the structure, identifying tautomeric forms, and analyzing intermolecular interactions in the crystal lattice.[12][13]

Integrated Characterization Workflow

The logical flow for confirming the identity and purity of a synthesized pyrimidine derivative is outlined below.

Caption: Standard workflow for the structural characterization of a novel compound.

Role in Biological and Signaling Pathways

Pyrimidine derivatives are not only building blocks of life but also key modulators of biological processes, making them a focus of drug discovery.

Nucleotide Metabolism

Pyrimidine derivatives are central to the synthesis of nucleotides through two main pathways: the de novo pathway and the salvage pathway.[14]

-

De Novo Synthesis: This pathway builds the pyrimidine ring from simpler precursor molecules like carbamoyl phosphate and aspartate.

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover, conserving energy.[14]

Inhibition of Signaling Pathways

In drug development, synthetic pyrimidine derivatives are frequently designed as inhibitors of specific enzymes, particularly protein kinases. Aberrant kinase activity is a hallmark of many cancers, and pyrimidine-based molecules can act as competitive inhibitors of ATP binding to the kinase active site, thereby blocking downstream signaling.[15]

The diagram below illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

References

- 1. microbenotes.com [microbenotes.com]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. oled-intermediates.com [oled-intermediates.com]

- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of the Bromine Atom in 5-Bromopyrimidines: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromopyrimidines are pivotal building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 5-position of the electron-deficient pyrimidine ring imparts a high degree of reactivity, making it a versatile handle for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 5-bromopyrimidines, focusing on key cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows are presented to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of these valuable intermediates.

Synthesis of 5-Bromopyrimidine Derivatives

The introduction of a bromine atom at the 5-position of the pyrimidine ring can be achieved through several synthetic routes. A common method involves the direct bromination of a pyrimidine precursor. For instance, 2-aminopyrimidine can be efficiently converted to 2-amino-5-bromopyrimidine using N-bromosuccinimide (NBS) in acetonitrile.[1]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [1]

-

Materials: 2-Aminopyrimidine (2.5 g, 26.29 mmol), N-Bromosuccinimide (4.6 g, 27.9 mmol), Acetonitrile (25 mL).

-

Procedure:

-

Dissolve 2-aminopyrimidine in acetonitrile in a suitable flask.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide to the cooled solution.

-

Stir the reaction mixture in the dark at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water (100 mL).

-

Collect the solid product by suction filtration and dry it under vacuum to yield a white solid.

-

-

Yield: 97%[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures and are widely employed in drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 5-bromopyrimidines and organoboron compounds. This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. Both palladium and nickel catalysts can be employed for this transformation.[2][3]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid [3]

-

Materials: 5-Bromopyrimidine (10.0 g, 63.0 mmol), 3-Furanylboronic acid (17.6 g, 158 mmol), NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol), K₃PO₄ (60.0 g, 283 mmol), tert-Amyl alcohol (210 mL).

-

Procedure:

-

In a flame-dried 1000-mL round-bottomed flask, charge K₃PO₄ and flame-dry under vacuum for approximately 5 minutes.

-

After cooling to room temperature under nitrogen, add 5-bromopyrimidine, 3-furanylboronic acid, and NiCl₂(PCy₃)₂.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add tert-amyl alcohol via cannula.

-

Stir the resulting mixture at room temperature for 1 hour under a positive nitrogen pressure.

-

Place the reaction vessel in a pre-heated oil bath at 120 °C and stir for 1 hour.

-

Cool the reaction to room temperature and add deionized water (100 mL) and Et₂O (200 mL).

-

Separate the organic and aqueous layers. Wash the organic layer sequentially with 1.0 M NaOH (2 x 200 mL) and saturated sodium chloride solution (200 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from hexanes to afford 5-(furan-3-yl)pyrimidine.

-

-

Yield: 82%[3]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine Derivatives

| 5-Bromopyrimidine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 91 | [2] |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 120 | 82 | [3] |

| 2,4-dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 75 | [4] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromopyrimidines and terminal alkynes, providing access to valuable alkynylpyrimidine intermediates. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne (Note: This protocol for a bromopyridine can be adapted for 5-bromopyrimidines)[5]

-

Materials: 2-Amino-3-bromopyridine (0.5 mmol), Terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF (2.0 mL).

-

Procedure:

-

Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.

-

Add DMF and stir for 30 minutes.

-

Add the 2-amino-3-bromopyridine and the terminal alkyne.

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and perform a standard aqueous workup.

-

Purify the product by column chromatography.

-

-

Yields: 72% - 96% depending on the substrates.[5]

Table 2: Examples of Sonogashira Coupling Reactions with Halopyrimidines/pyridines

| Bromo-heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 96 | [5] |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 93 | [3] |

| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT | low (25%) | [6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl bonds. This reaction allows for the coupling of 5-bromopyrimidines with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines (Note: This protocol can be adapted for 5-bromopyrimidines)[7]

-

Materials: 2-Bromopyridine (1 equiv), Amine (1.2-1.5 equiv), Pd(OAc)₂, 1,3-Bis(diphenylphosphino)propane (dppp), Sodium tert-butoxide (NaOt-Bu), Toluene.

-

Procedure:

-

In a sealed tube, combine the 2-bromopyridine, amine, Pd(OAc)₂, dppp, and NaOt-Bu in toluene.

-

Heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the product by column chromatography.

-

-

Yields: 55% - 98% depending on the amine.[7]

Table 3: Examples of Buchwald-Hartwig Amination with Bromo-heterocycles

| Bromo-heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂/dppp | NaOt-Bu | Toluene | 80 | 98 | [7] |

| 6-Bromo-2-aryl-quinoline | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | [8] |

| 6-Bromo-2-aryl-quinoline | Pyrrolidine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | [8] |

Heck Reaction

The Heck reaction involves the coupling of 5-bromopyrimidines with alkenes to form substituted alkenes. This reaction provides a valuable route to functionalized pyrimidines with extended conjugation.

Experimental Protocol: Heck Reaction of an Aryl Halide with n-Butyl Acrylate (General procedure adaptable for 5-bromopyrimidine)[9]

-

Materials: Aryl halide (0.5 mmol), n-Butyl acrylate (0.5 mmol), [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4 mol%), K₂CO₃ (2.0 equiv.), DMF (1 mL).

-

Procedure:

-

In a vial, charge the palladium pre-catalyst and K₂CO₃ in DMF.

-

Add the aryl halide followed by the n-butyl acrylate.

-

Seal the vial with a screw cap and stir the reaction mixture at 100 °C for 20 hours.

-

After cooling, add distilled water and extract the product with diethyl ether.

-

Isolate the product by flash column chromatography.

-

Table 4: Examples of Heck Reactions with Aryl Halides

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | 97 | [9] |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 92 | |

| 2-Bromopyridine | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 86 |

Stille Coupling

The Stille coupling reaction pairs 5-bromopyrimidines with organotin compounds to form new carbon-carbon bonds. While effective, the toxicity of organotin reagents is a significant drawback.

Experimental Protocol: Stille Coupling of an Aryl Bromide with an Organotin Reagent (General procedure adaptable for 5-bromopyrimidine)[10]

-

Materials: Aryl bromide (4 equiv), Organotin reagent (1 equiv), Pd(PPh₃)₄, Sodium acetate (NaOAc), PEG-400.

-

Procedure:

-

Combine the aryl bromide, organotin reagent, Pd(PPh₃)₄, and NaOAc in PEG-400.

-

Heat the reaction mixture at 100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an appropriate workup to remove the tin byproducts and isolate the desired product.

-

Table 5: Examples of Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst | Additive/Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromides | Tetraphenyltin | Pd(PPh₃)₄ | NaOAc | PEG-400 | 100 | up to 97 | [10] |

| 4-Bromoanisole | Tributyl(phenyl)stannane | Pd(OAc)₂/XPhos | - | - | - | 90 | [11] |

| 1-Bromo-4-nitrobenzene | Tributyl(phenyl)stannane | Pd(OAc)₂/XPhos | - | - | - | 89 | [11] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring also facilitates nucleophilic aromatic substitution (SNAr) at the 5-position, especially when activated by other electron-withdrawing groups. This reaction allows for the direct displacement of the bromine atom by a variety of nucleophiles.

Experimental Protocol: SNAr Reaction of 2-Fluoroanisole with Isobutyronitrile (General procedure adaptable for 5-bromopyrimidine with appropriate nucleophiles)[12]

-

Materials: 2-Fluoroanisole (79.28 mmol), Isobutyronitrile (316.71 mmol), Potassium hexamethyldisilazide (KHMDS) (118.92 mmol), THF (100 mL).

-

Procedure:

-

In a three-necked round-bottomed flask under a nitrogen atmosphere, charge the 2-fluoroanisole, THF, and KHMDS.

-

Add isobutyronitrile via syringe.

-

Heat the reaction mixture to 60 °C for 23 hours.

-

Cool the solution to room temperature and transfer to a separatory funnel containing methyl tert-butyl ether and 1 N HCl.

-

Separate the organic layer and wash successively with water and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate to provide the product.

-

Table 6: Examples of SNAr Reactions with Halogenated Heterocycles

| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-1,2,3-triazine | Phenol | Cs₂CO₃ | THF | 40 | 93 | [13] |

| 5-Bromo-1,2,3-triazine | 4-Methoxyphenol | Cs₂CO₃ | THF | 40 | 95 | [13] |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | rt | 91 | [14] |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions and a general workflow for the synthesis and functionalization of 5-bromopyrimidines.

Catalytic Cycles

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

Synthetic Workflow

Caption: General workflow for the synthesis and functionalization of 5-bromopyrimidines.

Conclusion

The bromine atom in 5-bromopyrimidines serves as a versatile and highly reactive functional handle for a multitude of synthetic transformations. The electron-deficient nature of the pyrimidine ring enhances the susceptibility of the C5-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions and to nucleophilic attack in SNAr reactions. This guide has provided a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative yield data, and mechanistic diagrams to empower researchers in the strategic design and execution of synthetic routes towards novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the reactivity and the available synthetic methodologies for 5-bromopyrimidines is crucial for the continued advancement of these important fields.

References

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Versatile Scaffold: An In-depth Guide to the Biological Activity of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1][2][3] This inherent biological relevance has propelled substituted pyrimidines to the forefront of medicinal chemistry, where they have demonstrated a remarkable breadth of pharmacological activities.[1][4][5] This technical guide delves into the core biological activities of substituted pyrimidines, offering a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and illustrative pathway and workflow diagrams.

Anticancer Activity: Targeting the Machinery of Cell Growth

Substituted pyrimidines have emerged as a prolific source of anticancer agents, with mechanisms often revolving around the inhibition of protein kinases, enzymes crucial for controlling cell growth, differentiation, and metabolism.[5][6] The structural similarity of fused pyrimidines to purines allows them to act as bioisosteres, interfering with essential cellular processes.[6]

A notable mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), with some 2,4,5,6-tetrasubstituted pyrimidine derivatives showing potent and selective CDK2 inhibitory activities.[7] Another key target is the Epidermal Growth Factor Receptor (EGFR) and its family member HER2, with certain aryl-5-cyano-pyrimidine derivatives acting as dual inhibitors.[6] The anticancer potential of pyrimidines extends to various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549).[2][6]

| Compound/Derivative Class | Target/Cell Line | Activity (IC50/EC50) | Reference |

| N-(3,4,5-trimethoxybenzylidene)-2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide | HT-29, A549, MCF-7 | 5.36-9.09 μM | [6] |

| Aryl-5-cyano-pyrimidine derivative (Compound 7) | Thymidylate Synthase (TS) | 3.89 μM | [6] |

| 1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | MCF-7 | 1.25-6.75 µM | [2] |

| Tetralin-6-yl pyrimidines (Compound 1 & 2) | Hep G2 | 8.66 & 7.11 µg/ml | [2] |

| Tetralin-6-yl pyrimidine (Compound 3) | Hep G2 & Breast Cancer | 5.50 & 7.29 µg/ml | [2] |

| N-benzyl counterpart of RDS 3442 (Compound 2a) | Glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, colon cancer | 4-8 μM | [8] |

| Pyrimidine derivatives (Compounds 2a, 2f, 2h, 2l) | Pin1 | < 3 µM | [9] |

| 2,4,5-substituted pyrimidines | BEL-74502 | < 0.10 µM | [2] |

| 5-(4-alkoxybenzyl) pyrimidine derivatives (Compounds 20 & 21) | Antitumor activity | Potent | [10] |

| Quinazoline and pyrido[2,3-d]pyrimidine derivatives (Compounds 22, 23, 24) | MCF-7 | High potency | [10] |

| C-5 substituted and N-acyclic pyrimidine derivatives (Compounds 12 & 13) | HCT116 | Potent | [10] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade.[11] A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[11][12] By suppressing COX-2 activity, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.[11][12] Beyond COX inhibition, pyrimidines can also modulate the expression and activity of other inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[11]

| Compound/Derivative Class | Target/Assay | Activity (IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives (Compounds 5 & 6) | COX-2 | 0.04 ± 0.09 μmol & 0.04 ± 0.02 μmol | [11] |

| Pyrimidine derivatives L1 and L2 | COX-2 | Highly selective, comparable to meloxicam | [12][13] |

| 7,7,8a-trimethylhexahydrothiazolo[3,2-c]pyrimidine-5-thione (19) | Carrageenan-induced paw oedema | 37.4% inhibition at 100 mg/kg p.o. | [14] |

| Pyrazolo[3,4-d]pyrimidine derivative (4) | Rat pleurisy inflammation model | Good activity at 30 mg/kg, p.o. | [14] |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 | 3.5 μM | [15] |

Antimicrobial Activity: A Broad Spectrum of Defense

Substituted pyrimidines exhibit a wide range of antimicrobial activities, targeting both bacteria and fungi.[4][16][17] Their efficacy stems from various mechanisms, including the inhibition of essential microbial enzymes and disruption of cell wall synthesis. The versatility of the pyrimidine scaffold allows for the development of derivatives with activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger.[18][19][20]

| Compound/Derivative Class | Organism | Activity (MIC) | Reference |

| Thiazolo[3,2-a] pyrimidine derivative (Compound 3) | E. coli, Pseudomonas aeruginosa | 1.0 μg/ml | [4] |

| Bicyclic and tricyclic pyrimidine derivatives (2a, 3a,b,c, 4a,b) | Antibacterial | Active | [18] |

| Tricyclic pyrimidine derivative (3c) | Antifungal | Active | [18] |

| Pyrimidin-2-ol/thiol/amine derivative (12) | S. aureus | 0.87 µM/ml | [19] |

| Pyrimidin-2-ol/thiol/amine derivative (5) | B. subtilis | 0.96 µM/ml | [19] |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | E. coli | 6.5 μM | [15] |

Antiviral Activity: Inhibiting Viral Replication

The role of pyrimidines as essential components of nucleic acids makes them ideal candidates for the development of antiviral agents.[21] Many pyrimidine analogues function by mimicking natural nucleosides, thereby interfering with viral DNA or RNA synthesis.[21] They can be incorporated into the growing nucleic acid chain, causing chain termination, or they can inhibit viral polymerases. Substituted pyrimidines have shown efficacy against a range of viruses, including DNA viruses like Herpes Simplex Virus (HSV) and RNA viruses such as influenza virus and human coronaviruses (HCoV).[21][22][23]

| Compound/Derivative Class | Virus | Activity (EC50) | Reference |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | [22] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B viruses | 0.1-0.01 μM | [23] |

| Arabinosylcytosine, N4-acylarabinosylcytosines, arabinosylthiouracil, cyclocytidine, and its 5'-chloroderivative | DNA viruses (Herpes simplex, vaccinia) | Highest activity among tested | [21] |

| 5-Fluorouridine | RNA viruses | Inhibitory activity | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used to assess the biological activities of substituted pyrimidines.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the test pyrimidine derivative solution to each well. A standard antibiotic and a solvent control are also included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 isoenzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test pyrimidine derivative or a known COX-2 inhibitor (e.g., celecoxib) for a specific time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. A similar assay is performed with the COX-1 enzyme to assess selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by pyrimidine derivatives and a general workflow for screening their biological activity.

Caption: BMP2/SMAD1 signaling pathway activated by certain substituted pyrimidines to promote osteogenesis.

Caption: General experimental workflow for the screening of biological activities of substituted pyrimidines.

Conclusion

The substituted pyrimidine scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. From combating cancer cell proliferation and microbial infections to mitigating inflammation and viral replication, the therapeutic potential of this heterocyclic core is vast. The ongoing exploration of novel substitution patterns and fused-ring systems, guided by detailed structure-activity relationship studies and a deeper understanding of their molecular targets, promises to deliver the next generation of pyrimidine-based therapeutics to address a wide range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. sciensage.info [sciensage.info]

- 3. wjarr.com [wjarr.com]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2,4-bis(methylthio)pyrimidine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-bis(methylthio)pyrimidine stands as a pivotal building block in the field of organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules. Its unique trifunctional nature, featuring a reactive bromine atom and two methylthio groups on a pyrimidine core, provides multiple avenues for selective chemical modifications. This attribute has rendered it an invaluable intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and materials with tailored properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups. The bromine atom at the C5 position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methylthio groups at the C2 and C4 positions can be selectively oxidized to the corresponding sulfoxides and sulfones, thereby modulating the electronic properties of the pyrimidine ring and providing further handles for synthetic transformations. Moreover, these methylthio groups can be displaced by a range of nucleophiles under specific conditions.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the readily available 5-bromouracil.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from 5-bromouracil to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

A mixture of 5-bromouracil (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) or phosphorus pentachloride (PCl₅, 2-3 equivalents) is heated at reflux for 3-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and the resulting mixture is stirred vigorously. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated in vacuo to afford 5-Bromo-2,4-dichloropyrimidine, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

To a solution of 5-Bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF), is added sodium thiomethoxide (NaSMe, 2.2-2.5 equivalents) portion-wise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (40-60 °C) for 2-4 hours, with progress monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields this compound as a solid.

Key Reactions and Applications

The synthetic utility of this compound is highlighted by its participation in a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water), is added a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio groups, particularly after oxidation to sulfones, can be displaced by various nucleophiles, such as amines, to introduce further diversity into the pyrimidine core.

Diagram of Nucleophilic Aromatic Substitution Workflow

Caption: Workflow for nucleophilic aromatic substitution on the pyrimidine ring.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of 5-Bromo-2,4-bis(methylsulfonyl)pyrimidine (prepared by oxidation of the corresponding bis(methylthio) compound with an oxidizing agent like m-chloroperoxybenzoic acid) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), is added the desired amine (1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the residue by column chromatography.

Applications in Drug Discovery